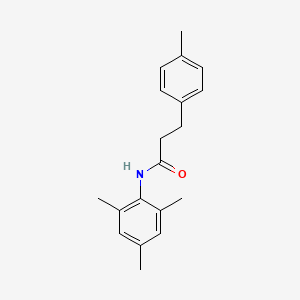

N-mesityl-3-(4-methylphenyl)propanamide

Description

N-Mesityl-3-(4-methylphenyl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a mesityl (2,4,6-trimethylphenyl) group and a 4-methylphenyl moiety. Such structural features are critical in medicinal chemistry for optimizing target binding and pharmacokinetics.

Properties

IUPAC Name |

3-(4-methylphenyl)-N-(2,4,6-trimethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-13-5-7-17(8-6-13)9-10-18(21)20-19-15(3)11-14(2)12-16(19)4/h5-8,11-12H,9-10H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELTTWMFWXTKNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Features and Functional Groups

Propanamide derivatives exhibit diverse biological and chemical properties depending on substituent groups. Below is a comparative analysis of key analogs:

| Compound Name | Substituents/Functional Groups | Unique Structural Attributes |

|---|---|---|

| N-Mesityl-3-(4-methylphenyl)propanamide | Mesityl (2,4,6-trimethylphenyl), 4-methylphenyl | High steric bulk, enhanced lipophilicity |

| N-(4-Methoxyphenyl)-3-(3-methylbutoxy)propanamide | Methoxyphenyl, methylbutoxy chain | Ether linkage improves solubility |

| (3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide | Methylimidazole, chiral amino group | Hydrogen-bonding capacity, stereospecificity |

| N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide | Thiazol ring, phenoxy group | Conjugated system for electronic interactions |

| 3-(Phenylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide | Thiophene, pyridine, thioether | Heterocyclic diversity for target modulation |

Key Observations :

- Mesityl vs.

- Thiazol/Phenoxy vs. Thiophene/Pyridine: Thiazol and phenoxy groups (as in ) favor π-π stacking and hydrogen bonding, whereas thiophene-pyridine systems (e.g., ) enhance electronic delocalization for receptor interactions.

Key Observations :

- Mesityl and 4-Methylphenyl : These groups may enhance binding to hydrophobic enzyme pockets (e.g., kinases or proteases) but lack polar groups for solubility, limiting bioavailability without formulation aids .

- Thiophene/Thioether Derivatives : Compounds like show promise in anticancer research due to sulfur-mediated redox interactions .

Physical and Chemical Properties

Substituents critically influence physical properties:

| Property | This compound | N-(4-Hydroxy-3-methylphenyl)propanamide | 3-(4-(Methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)propanamide |

|---|---|---|---|

| Molecular Weight | ~325 g/mol (estimated) | 179.22 g/mol | ~350 g/mol |

| Solubility | Low (hydrophobic substituents) | Moderate (hydroxyl group improves polarity) | Low (sulfone and thiophene reduce polarity) |

| Hydrogen Bonding | Limited (mesityl lacks H-bond donors) | High (amide and hydroxyl groups) | Moderate (sulfone as acceptor) |

Key Observations :

- Hydrogen Bonding : Compounds with hydroxyl or sulfone groups (e.g., ) exhibit better solubility and crystallinity compared to mesityl derivatives.

- Thermal Stability : Mesityl-substituted compounds may show higher melting points due to rigid, bulky groups .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-mesityl-3-(4-methylphenyl)propanamide, and how is reaction progress monitored?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling mesityl groups to a propanamide backbone via amidation or nucleophilic substitution. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediates and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Optimization of temperature (e.g., 60–80°C) and pH (neutral to mildly acidic) improves yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirms proton environments and connectivity (e.g., aromatic protons at δ 7.2–7.5 ppm, amide protons at δ 6.8–7.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% purity threshold for biological assays) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 310–330) .

Q. What are common impurities in the synthesis of this compound, and how are they identified?

- Methodological Answer : Byproducts may arise from incomplete amidation or oxidation of the mesityl group. Impurities are identified via HPLC retention time discrepancies and LC-MS for mass confirmation. Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is used for purification .

Advanced Research Questions

Q. How can researchers optimize yield and purity during synthesis?

- Methodological Answer :

- Reaction Optimization : Use catalytic bases (e.g., DMAP) for amidation, and inert atmospheres to prevent oxidation.

- Purification : Employ gradient elution in flash chromatography or preparative HPLC for challenging separations.

- Analytical Rigor : Validate purity with orthogonal methods (e.g., NMR, HPLC, and elemental analysis) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Replicate experiments under controlled conditions (e.g., MTT assays for cytotoxicity using MCF-7 cells).

- Purity Verification : Ensure compound purity (>98%) via HPLC before testing.

- Statistical Analysis : Apply ANOVA or t-tests to address variability (e.g., IC50 discrepancies due to cell line heterogeneity) .

Q. How do structural modifications influence pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity Adjustments : Introduce methylthio or fluorophenyl groups to enhance membrane permeability (logP optimization via shake-flask method).

- Metabolic Stability : Use hepatic microsome assays to assess cytochrome P450 interactions.

- In Silico Modeling : Predict ADME profiles with tools like SwissADME .

Q. What in vivo models are suitable for evaluating therapeutic potential?

- Methodological Answer :

- Rodent Models : Use xenograft models (e.g., BALB/c mice with implanted tumors) for antitumor efficacy.

- Pharmacokinetic Studies : Measure plasma half-life (t₁/₂) and bioavailability via intravenous/oral dosing.

- Toxicity Screening : Conduct acute toxicity tests (LD50 determination) and histopathological analysis .

Q. How does crystallography inform analog design for improved stability?

- Methodological Answer :

- X-Ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the amide group).

- Packing Analysis : Identify π-π stacking or hydrophobic interactions affecting solubility.

- Derivative Design : Modify substituents (e.g., chloro or methoxy groups) to enhance crystal lattice stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.